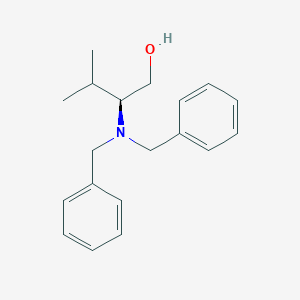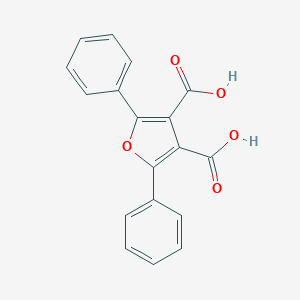![molecular formula C15H20Cl2N2O2 B024883 Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 106094-83-1](/img/structure/B24883.png)
Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a naphthalene core with functional groups that contribute to its reactivity and utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves multiple steps. One common method includes the reaction of 7-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.
Applications De Recherche Scientifique
Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in developing new therapeutic agents, particularly in cancer treatment due to its alkylating properties.
Biological Research: The compound is used in studies involving cell cycle regulation and apoptosis.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This alkylating activity can lead to the cross-linking of DNA strands, thereby inhibiting DNA replication and transcription, which is particularly useful in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Melphalan: Another alkylating agent used in chemotherapy.
Chlorambucil: A nitrogen mustard alkylating agent used to treat chronic lymphocytic leukemia and lymphomas.
Uniqueness
Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its specific naphthalene core structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other alkylating agents like melphalan and chlorambucil.
Propriétés
Numéro CAS |
106094-83-1 |
|---|---|
Formule moléculaire |
C15H20Cl2N2O2 |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
2-amino-7-[bis(2-chloroethyl)amino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H20Cl2N2O2/c16-5-7-19(8-6-17)13-2-1-11-3-4-15(18,14(20)21)10-12(11)9-13/h1-2,9H,3-8,10,18H2,(H,20,21) |
Clé InChI |
YHWFDBWKAOPRRT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1C(=O)ON)C=C(C=C2)N(CCCl)CCCl |
SMILES canonique |
C1CC(CC2=C1C=CC(=C2)N(CCCl)CCCl)(C(=O)O)N |
Synonymes |
2-ABCATN 2-amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic acid 2-amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic hydrochloride D,L-NAM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)




![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)




